molecular formula C21H20ClN3O2S B2493352 2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide CAS No. 1105213-05-5

2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2493352
CAS RN: 1105213-05-5
M. Wt: 413.92
InChI Key: GOZCSXMZRKKJIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules similar to the one often involves multi-step chemical reactions, including condensation, alkylation, and amide formation. For example, a related synthesis process involves the reaction of 6-methyluracil with 2-chloromethyltiiran to afford 6-methyl-3-(thietan-3-yl)uracil, which upon further reaction with an appropriate chloroacetamide yields compounds with structural similarities to our molecule of interest (Kataev et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using techniques such as X-ray crystallography, NMR (Nuclear Magnetic Resonance), and IR (Infrared) spectroscopy. These methods reveal the conformational dynamics and the spatial arrangement of atoms within the molecule. For instance, crystallographic analysis of related compounds shows folded conformations around the thioacetamide bridge, emphasizing the importance of intramolecular interactions (Subasri et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such molecules is significantly influenced by the presence of functional groups like the pyrimidinone ring, thioether linkage, and acetamide moiety. These groups participate in various chemical reactions, including nucleophilic substitutions and condensations, contributing to the molecule's potential as a synthetic intermediate or a pharmacophore. Computational modeling and experimental studies provide insights into their reactivity and interaction with biological targets (Kobayashi et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined experimentally and can be influenced by the compound's molecular structure and intermolecular forces. The analysis of related compounds provides valuable data for predicting the physical characteristics of our compound of interest (Severina et al., 2020).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are key to understanding the compound's potential applications and handling requirements. Studies on similar molecules offer insights into their chemical behavior, which can be extrapolated to predict the properties of the compound (Yu et al., 2014).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-13-6-7-17(8-14(13)2)23-19(26)10-18-11-20(27)25-21(24-18)28-12-15-4-3-5-16(22)9-15/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZCSXMZRKKJIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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